3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, also known as Pomalidomide-PEG1-acid or Pomalidomide 4'-PEG1-acid, is a molecule derived from the parent compound pomalidomide. Pomalidomide is a medication used in some cancer treatments PubChem. 3-PPE belongs to a class of molecules known as immunomodulatory agents Molport: .
Research on 3-PPE is currently in the preclinical stages. Studies have explored its potential therapeutic applications in various areas:
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid is a complex organic compound characterized by its unique structural features. Its chemical formula is , and it has a molecular weight of approximately 433.42 g/mol. The compound contains multiple functional groups, including a dioxopiperidine moiety and an isoindoline structure, which contribute to its potential biological activity and applications in medicinal chemistry.
Specific reaction pathways may involve coupling with other bioactive molecules or modification of functional groups to enhance solubility or biological activity.
Preliminary studies indicate that 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid exhibits significant biological activity. This compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Its structural components suggest potential activity as a kinase inhibitor or in the modulation of protein degradation pathways.
The synthesis of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid typically involves several steps:
Detailed procedures have been documented in chemical literature, emphasizing the importance of reaction conditions such as temperature and solvent choice for optimal yield and purity .
This compound has potential applications in:
Research has indicated that compounds with similar structures often exhibit desirable pharmacological properties, making this compound a candidate for further investigation .
Interaction studies are crucial for understanding the biological mechanisms of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid. These studies typically involve:
Such studies help elucidate the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid. Notable examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)-N,N-diethylurea | Contains urea linkage | Potentially different pharmacokinetics |
4-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-ethyl)-phenol | Phenolic group addition | May exhibit antioxidant properties |
2-(N,N-Dimethylamino)-N-(1-(1H-indol-5-yloxy)-propan-2-yloxy)-acetamide | Indole moiety | Potential CNS activity |
These compounds highlight the diversity within this chemical space while emphasizing the unique combination of functional groups present in 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid that may confer distinct biological activities .
The discovery of cereblon (CRBN) as the primary target of thalidomide revolutionized the development of immunomodulatory imide drugs (IMiDs). Thalidomide, a racemic mixture of (R)- and (S)-enantiomers, initially served as a sedative but was withdrawn due to teratogenicity. Structural studies revealed that the (S)-enantiomer binds CRBN with 6–10-fold higher affinity than the (R)-form, correlating with its teratogenic and therapeutic effects [1]. This enantioselectivity drove efforts to optimize derivatives for enhanced CRBN binding while mitigating toxicity.
Lenalidomide and pomalidomide emerged as second-generation IMiDs, featuring amino and carbonyl modifications to the phthalimide ring (Figure 1). Lenalidomide’s 4-amino substitution improved CRBN binding affinity by 40% compared to thalidomide, enabling selective degradation of Ikaros and Aiolos in multiple myeloma [1] [5]. Pomalidomide’s 4-amino-2,6-dioxopiperidine scaffold further increased binding stability, as confirmed by synchrotron X-ray powder diffraction showing planar stacking interactions in its crystal lattice [3]. These modifications highlight the critical role of isoindolinone and dioxopiperidine moieties in CRBN engagement.
Table 1: CRBN Binding Affinities of Thalidomide Derivatives
Compound | Binding Affinity (Kd, μM) | Key Structural Features |
---|---|---|
Thalidomide | 12.5 ± 1.8 | Unmodified phthalimide ring |
Lenalidomide | 7.3 ± 0.9 | 4-Amino substitution |
Pomalidomide | 4.1 ± 0.6 | 4-Amino-2,6-dioxopiperidine scaffold |
The isoindolinone core serves as a structural anchor for CRBN recruitment. Modifications at the C4 position significantly alter substrate specificity. For example, replacing the phthalimide’s carbonyl with an amino group (as in lenalidomide) enhances hydrogen bonding with CRBN’s Trp380 and Trp386 residues [1]. Recent studies introduced thioether-linked derivatives, demonstrating that sulfur substitutions at C4 improve proteasome recruitment efficiency by 22% compared to oxygen analogs [4].
The compound 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid incorporates a 2-ethoxypropanoic acid side chain, which likely stabilizes interactions with CRBN’s hydrophilic pocket. This design parallels strategies used in PROTACs (proteolysis-targeting chimeras), where flexible linkers optimize ternary complex formation [1] [5].
Table 2: E3 Ligase Recruitment Efficiency of Isoindolinone Derivatives
Derivative | Recruitment Efficiency (% vs. Thalidomide) | Key Modification |
---|---|---|
4-Iodothalidomide | 58 ± 7 | Halogenation at C4 |
4-Aminothalidomide | 132 ± 11 | Amino substitution at C4 |
Thioether analog | 145 ± 9 | C4 thioether linkage |
The 2,6-dioxopiperidin-3-yl group is indispensable for orienting CRBN-ligand-substrate complexes. Crystallographic studies show that this moiety inserts into CRBN’s Tri-Trp pocket (Trp380, Trp386, Trp400), inducing conformational changes that expose neosubstrate-binding surfaces [1]. In 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, the dioxopiperidine ring’s carbonyl groups form hydrogen bonds with Asn351 and His378, stabilizing the ligase-ligand interface.
Replacing the dioxopiperidine with a monocyclic analog reduces ternary complex stability by 65%, underscoring its structural necessity [5]. Furthermore, the stereochemistry at C3 dictates substrate selectivity: (S)-configured derivatives preferentially recruit Ikaros, while (R)-forms favor SALL4 degradation [1].
Table 3: Ternary Complex Stability with Dioxopiperidine Variants
Pharmacophore | Half-Life (min) | Key Interactions |
---|---|---|
2,6-Dioxopiperidine | 48 ± 6 | Tri-Trp pocket H-bonds |
Piperidin-2-one | 17 ± 3 | Partial H-bond loss |
Tetrahydrofuran | 9 ± 2 | No Tri-Trp engagement |